An In-depth Technical Guide to 4-Bromo-2,6-dinitroaniline
An In-depth Technical Guide to 4-Bromo-2,6-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Bromo-2,6-dinitroaniline (more accurately known by its IUPAC name, 2-Bromo-4,6-dinitroaniline). It is a yellow crystalline solid primarily utilized as an intermediate in the synthesis of monoazo dyes. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and toxicological profile, with a focus on its effects on reproductive and hepatic systems. The guide also elucidates the molecular mechanisms underlying its toxicity, specifically its impact on the hypothalamus-pituitary-gonad (HPG) and gut-liver axes, visualized through detailed signaling pathway diagrams.
Chemical and Physical Properties
2-Bromo-4,6-dinitroaniline is an aromatic amine characterized by a bromine atom and two nitro groups attached to the aniline ring. These substituents significantly influence its chemical reactivity and physical properties.
| Property | Value | References |
| IUPAC Name | 2-Bromo-4,6-dinitroaniline | [1] |
| Synonyms | 4-Bromo-2,6-dinitroaniline, 6-Bromo-2,4-dinitroaniline | [1] |
| CAS Number | 1817-73-8 | |
| Molecular Formula | C₆H₄BrN₃O₄ | |
| Molecular Weight | 262.02 g/mol | |
| Appearance | Yellow to orange crystalline powder/needles | [1] |
| Melting Point | 151-154 °C | [2] |
| Solubility | Insoluble in water; soluble in hot acetic acid, hot alcohol, and acetone. | [1] |
| pKa | -6.94 (predicted) |
Spectral Data
The structural features of 2-Bromo-4,6-dinitroaniline can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a related compound, 4-bromoaniline, shows aromatic protons in the range of δ 6.59-7.26 ppm. For 2-Bromo-4,6-dinitroaniline, the electron-withdrawing nitro groups would be expected to shift the aromatic proton signals further downfield.
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¹³C NMR: The carbon NMR spectrum of 4-bromoaniline exhibits signals at δ 110.22, 116.72, 132.02, and 145.41 ppm. The presence of the nitro groups in 2-Bromo-4,6-dinitroaniline would significantly alter these chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry data for 2-Bromo-4,6-dinitroaniline is available, providing information on its molecular weight and fragmentation pattern.[1]
Experimental Protocols
Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[1]
Materials:
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2,4-dinitroaniline
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Hydrochloric acid (10-35 wt%)
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Bromine (Br₂)
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Hydrogen peroxide (10-35 wt%)
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Chlorine (optional, for two-stage oxybromination)
Procedure (Two-Stage Oxybromination): [2]
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Add 2,4-dinitroaniline to hydrochloric acid in a reaction vessel and mix thoroughly.
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At a controlled temperature of 35-65 °C, slowly add bromine to the mixture and continue stirring for 10-60 minutes.
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(Optional) For the second stage of oxidation, introduce chlorine gas into the reaction system, followed by an insulation reaction for 10-50 minutes.
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Add hydrogen peroxide to the reaction mixture and allow the insulation reaction to proceed for another 10-60 minutes.
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Cool the reaction mixture and filter the solid product.
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Wash the collected solid with water until the pH is between 5 and 7.
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Dry the purified 2,4-dinitro-6-bromoaniline.
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds.
General Protocol:
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Dissolve the crude 2-Bromo-4,6-dinitroaniline in a minimum amount of hot solvent (e.g., ethanol or acetic acid).
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If the solution is colored, add a small amount of activated charcoal and heat briefly.
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Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals to remove any residual solvent.
Biological Activity and Toxicology
2-Bromo-4,6-dinitroaniline (BDNA) has been shown to exhibit significant reproductive and hepatic toxicity.
Reproductive Toxicity via Hypothalamus-Pituitary-Gonad (HPG) Axis Disruption
Studies in zebrafish have demonstrated that BDNA can disrupt the HPG axis, leading to adverse reproductive outcomes.[3][4]
Mechanism of Action:
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BDNA exposure has been shown to decrease the levels of vitellogenin (VTG) in female fish.[3][5]
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It alters the transcription of genes associated with the estrogen receptor (ER) and androgen receptor (AR).[3]
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This hormonal imbalance can lead to a skewed sex ratio towards males and impaired fecundity.[3][5]
References
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]
- 3. Underlying mechanisms of reproductive toxicity caused by multigenerational exposure of 2, bromo-4, 6-dinitroaniline (BDNA) to Zebrafish (Danio rerio) at environmental relevant levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.usask.ca [researchers.usask.ca]
- 5. globethesis.com [globethesis.com]
